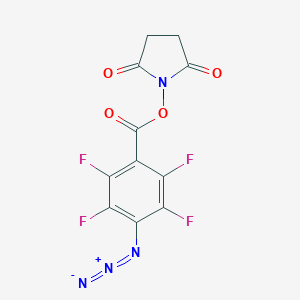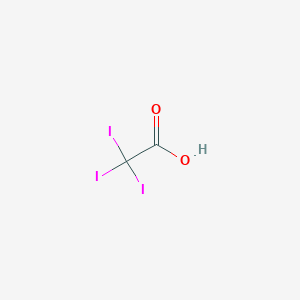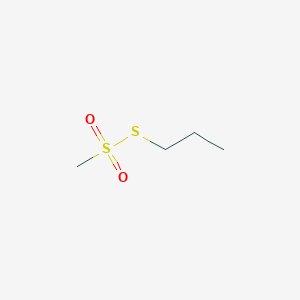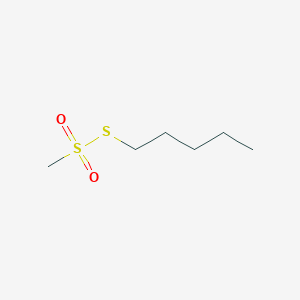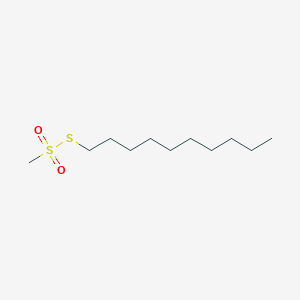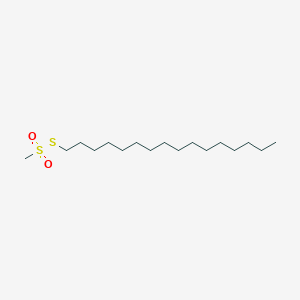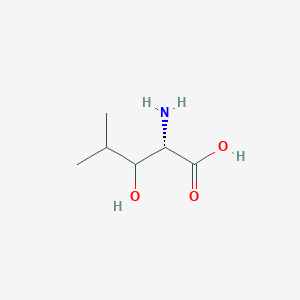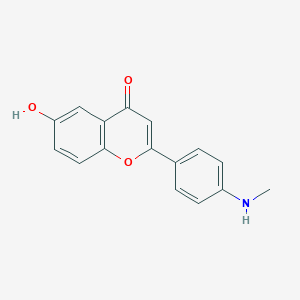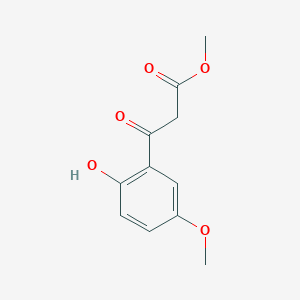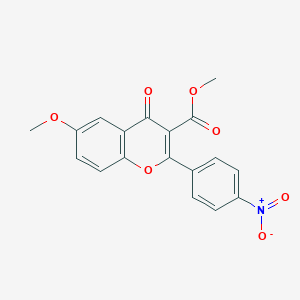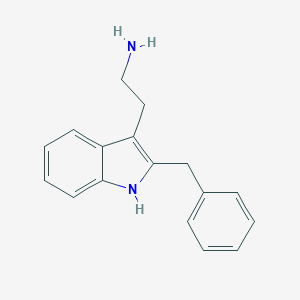
2-Benzyltryptamine
Overview
Description
2-Benzyltryptamine is a chemical compound belonging to the tryptamine family It is structurally characterized by the presence of a benzyl group attached to the nitrogen atom of the tryptamine backbone
Mechanism of Action
Target of Action
2-Benzyltryptamine, also known as N-acetyl-2-benzyltryptamine or luzindole, primarily targets melatonin receptors, specifically MT1 and MT2. These receptors play a crucial role in regulating circadian rhythms and various neuroendocrine functions .
Mode of Action
This compound acts as a selective antagonist of melatonin receptors. By binding to MT1 and MT2 receptors, it inhibits the action of melatonin, a hormone responsible for regulating sleep-wake cycles. This antagonistic action can disrupt melatonin signaling, leading to alterations in circadian rhythms and potentially affecting sleep patterns .
Biochemical Pathways
The inhibition of melatonin receptors by this compound affects several biochemical pathways. Key pathways include the cAMP signaling pathway and the regulation of gene expression related to circadian rhythms. The disruption of these pathways can lead to changes in the expression of clock genes, which are essential for maintaining the body’s internal clock .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed throughout the body, including the brain. It is metabolized primarily in the liver and excreted via the kidneys. The bioavailability of this compound is influenced by its solubility and stability in biological fluids .
Result of Action
At the molecular level, the antagonism of melatonin receptors by this compound results in the inhibition of melatonin’s effects. This can lead to increased wakefulness and altered sleep patterns. At the cellular level, the disruption of melatonin signaling can affect various physiological processes, including immune function and neuroendocrine regulation .
Biochemical Analysis
Biochemical Properties
2-Benzyltryptamine is known to interact with melatonin receptors, acting as a selective antagonist . It has been used to study the action of melatonin on signaling pathways and associated neuroendocrine and functional responses . The compound’s interaction with these receptors can influence various biochemical reactions within the body.
Cellular Effects
The cellular effects of this compound are primarily related to its role as a melatonin receptor antagonist . By blocking the action of melatonin, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to melatonin receptors, thereby inhibiting the action of melatonin . This can lead to changes in gene expression and enzyme activity, affecting various cellular processes .
Dosage Effects in Animal Models
It is known that the compound acts as a selective melatonin receptor antagonist , suggesting that its effects may vary depending on the dosage and the specific animal model used.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyltryptamine typically involves the Pictet-Spengler reaction. This reaction occurs between tryptamine and benzaldehyde to form 1-phenyl-tetrahydrocarboline, which is then subjected to catalytic hydrogenation to yield this compound . The reaction conditions for the Pictet-Spengler reaction include the use of an acid catalyst and a suitable solvent, often conducted at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Catalytic hydrogenation is performed under controlled pressure and temperature to ensure efficient conversion of intermediates to the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyltryptamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tryptamine backbone.
Substitution: Substitution reactions can introduce different substituents onto the benzyl or indole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce halogenated derivatives .
Scientific Research Applications
2-Benzyltryptamine has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex tryptamine derivatives.
Biology: It is used in studies related to neurotransmitter function and receptor binding.
Medicine: Research explores its potential therapeutic effects, particularly in neuropharmacology.
Industry: It is utilized in the synthesis of various pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
N-Acetyl-2-benzyltryptamine:
N-Benzyl-5-methoxytryptamine: Exhibits potent activity at serotonin receptors.
Comparison: 2-Benzyltryptamine is unique due to its specific structural features and receptor binding properties. Unlike N-Acetyl-2-benzyltryptamine, which primarily targets melatonin receptors, this compound has broader applications in serotonin receptor research .
Properties
IUPAC Name |
2-(2-benzyl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c18-11-10-15-14-8-4-5-9-16(14)19-17(15)12-13-6-2-1-3-7-13/h1-9,19H,10-12,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOQIOPOYZGUQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355860 | |
| Record name | 2-Benzyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196072 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22294-23-1 | |
| Record name | 2-Benzyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Benzyltryptamine interact with melatonin receptors and what are the downstream effects?
A1: this compound, specifically its N-pentanoyl derivative (N-pentanoyl-2-benzyltryptamine, also known as DH97), acts as a melatonin receptor antagonist. [, ] While the exact mechanism of action can vary depending on the specific derivative and cell type, studies indicate that DH97 primarily targets the MT2 melatonin receptor subtype. [, ] By blocking MT2 receptors, DH97 can inhibit the effects of melatonin, such as the reduction of intraocular pressure. [] Additionally, research suggests that this compound analogs can influence dopamine release and horizontal cell spinule formation in fish retinas, further highlighting their interaction with neurotransmitter systems. [, ]
Q2: What is the role of this compound derivatives in understanding the structure-activity relationship (SAR) of melatonin receptor ligands?
A2: this compound serves as a valuable scaffold for exploring the SAR of melatonin receptor ligands. Studies modifying the N-acyl side-chain of this compound have revealed differing potencies on Xenopus melanophores, indicating the importance of this structural element for receptor binding and activity. [] Furthermore, research utilizing this compound derivatives with varying N-acyl groups has provided insights into the structural requirements for melatonin receptor agonism and antagonism. [, ] These findings contribute to the development of more selective and potent melatonin receptor modulators for therapeutic applications.
Q3: Can you elaborate on the applications of this compound derivatives in investigating melatonin receptor signaling pathways?
A3: this compound derivatives, particularly DH97, have been instrumental in dissecting melatonin receptor signaling pathways. [, ] Researchers utilize DH97's antagonistic properties to block specific melatonin receptor subtypes, allowing them to study the downstream effects on intracellular signaling cascades. [, ] For instance, DH97 has been used to investigate the role of MT2 receptors in melatonin-induced calcium signaling in duodenal enterocytes, providing valuable insights into the physiological processes regulated by melatonin in the gut. [] Such studies contribute to a deeper understanding of melatonin's role in various physiological functions and aid in developing targeted therapies for related disorders.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


